molecular formula C18H18N2O2 B11834568 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 871814-53-8

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B11834568
CAS No.: 871814-53-8
M. Wt: 294.3 g/mol
InChI Key: QIDPEWLCJJBSHW-UHFFFAOYSA-N
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Description

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a synthetic compound based on the privileged quinazolin-4(3H)-one scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Quinazolinone derivatives are extensively investigated for their broad spectrum of biological activities, which include potential antiviral, anticancer, antibacterial, and anti-inflammatory properties . The specific substitution pattern of this compound—featuring a 7-hydroxy group, a 2-isopropyl moiety, and a p-tolyl group at the N3 position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . In research settings, this compound serves as a key precursor or model structure for the development of novel therapeutic agents. The quinazolinone core is a common feature in several approved drugs and clinical candidates, underscoring its research value . Researchers utilize this specific derivative in the design and synthesis of new molecules targeting various enzymes and receptors. Its structural features make it a candidate for investigating inhibition of protein targets such as viral proteases or protein kinases . This product is intended for research and development purposes only in laboratory settings. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871814-53-8

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3

InChI Key

QIDPEWLCJJBSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C

Origin of Product

United States

Preparation Methods

Anthranilic Acid Derivative Condensation

The most widely reported method involves the condensation of anthranilic acid derivatives with aldehydes or ketones. A representative synthesis begins with anthranilamide reacting with para-methyl benzaldehyde in ethanol under reflux conditions. This one-pot procedure proceeds via cyclocondensation, forming the quinazolinone core with an 83% yield. The reaction mechanism involves initial Schiff base formation between the amine group of anthranilamide and the aldehyde, followed by intramolecular cyclization and oxidation (Figure 1).

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: 78–80°C (reflux)

  • Duration: 6–8 hours

  • Catalyst: None (thermal activation)

The substitution pattern at the 2-position (isopropyl group) is introduced through pre-functionalized anthranilic acid derivatives. For instance, 2-isopropyl anthranilamide can be prepared through amidation of anthranilic acid with isopropylamine prior to the cyclization step.

Organocatalytic Synthesis Strategies

DABCO-Mediated Microwave Synthesis

Recent advances employ 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst under microwave irradiation. This method utilizes dimethyl sulfoxide (DMSO) as both solvent and carbon source, with potassium persulfate (K₂S₂O₈) as an oxidant. The protocol achieves 47–72% yields within 2 hours, significantly reducing reaction time compared to classical methods.

Key Advantages:

  • Avoids transition-metal catalysts

  • Enables rapid annulation at 100°C

  • Tolerates N-alkyl and N-aryl substituents

DMAP-Catalyzed Carbonyl Insertion

4-Dimethylaminopyridine (DMAP) facilitates the incorporation of carbonyl groups using di-tert-butyl dicarbonate (Boc)₂O. This method constructs the 2-oxo functionality through a nucleophilic acyl substitution mechanism:

2-Aminobenzamide+(Boc)2ODMAPQuinazolin-2,4-dione intermediateTarget Compound\text{2-Aminobenzamide} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{Quinazolin-2,4-dione intermediate} \rightarrow \text{Target Compound}

Reaction optimization shows electron-donating groups on the benzamide substrate enhance yields (up to 82%), while electron-withdrawing groups (e.g., CF₃) reduce efficiency.

Multi-Component and Solvent-Free Methods

Propyl Sulfonic Acid Functionalized SBA-15 Catalysis

A solvent-free approach using SBA-Pr-SO₃H as a heterogeneous catalyst enables four-component synthesis from isatoic anhydride, aldehydes, saccharin, and hydrazine hydrate. This method achieves 60–90% yields within 4 hours through sequential:

  • Ring-opening of isatoic anhydride

  • Imine formation

  • Cyclocondensation

Operational Benefits:

  • Eliminates solvent waste

  • Catalyst recyclability (5 cycles with <10% activity loss)

  • Scalable to gram quantities

Mechanochemical Synthesis

Ball-mill grinding techniques provide an alternative for solvent-free quinazolinone synthesis. Kawade et al. demonstrated this method using anthranilic acid, isocyanates, and aldehydes, achieving 75–88% yields in 30 minutes. The mechanical energy promotes reagent mixing and accelerates reaction kinetics.

Yield Optimization and Process Analytics

Comparative Yield Analysis

MethodCatalystTemperature (°C)Time (h)Yield (%)
Classical CondensationNone80883
DABCO MicrowaveDABCO/K₂S₂O₈100272
DMAP Carbonyl InsertionDMAP25–800.5–1282
SBA-Pr-SO₃H CatalysisSBA-Pr-SO₃H120490

Critical Process Parameters

  • pH Control: Maintaining mildly acidic conditions (pH 5–6) prevents undesired side reactions during cyclization.

  • Oxygen Exclusion: Inert atmosphere (N₂/Ar) improves yields by 12–15% in oxidation-prone steps.

  • Microwave Power: Optimal irradiation at 300 W balances reaction rate and product decomposition .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation at specific positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

  • Quinazolinone N-oxides
  • Alcohol derivatives
  • Halogenated or alkylated quinazolinones

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 7-hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, thereby inhibiting tumor growth. For instance:

  • A study demonstrated that certain quinazolinone derivatives exhibited significant cytotoxic activity against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the arrest of the cell cycle at the G2/M phase, leading to programmed cell death .

Summary of Anticancer Studies

Study FocusCell Lines TestedMechanism of ActionFindings
CytotoxicityEhrlich Ascites Carcinoma, Sarcoma-180Cell cycle arrestSignificant inhibition of cell growth
Apoptosis InductionBreast and liver cancer cellsApoptosisInduced programmed cell death

Antibacterial Activity

This compound has also shown potential as an antibacterial agent. Quinazolinones are known to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • The compound's structure allows it to interact with bacterial enzymes and inhibit their function, which is crucial for bacterial survival .

Summary of Antibacterial Studies

Bacterial StrainActivity ObservedMIC (Minimum Inhibitory Concentration)
MRSASignificant inhibition4–8 μg/mL
E. coliModerate inhibitionVaries by derivative

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinone derivatives has been highlighted in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

  • Research has indicated that derivatives similar to this compound can effectively lower inflammation markers in vivo and in vitro models .

Summary of Anti-inflammatory Studies

Study FocusInflammatory Model UsedResults
Cytokine ProductionLPS-induced inflammation in miceReduced levels of TNF-alpha and IL-6

Neuroprotective Effects

Recent studies have suggested that quinazolinones may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

  • The ability to inhibit β-amyloid formation has been linked to the protective effects against neuronal apoptosis, suggesting a potential role in delaying Alzheimer's disease progression .

Summary of Neuroprotective Studies

Study FocusMechanismFindings
Alzheimer's Modelβ-Amyloid inhibitionProtection against neuronal apoptosis

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one with structurally or functionally related compounds:

Structural Analogs and Activity Profiles

Compound Name / Substituents Key Features Biological Activity Reference
This compound - 7-OH (electron-donating)
- 2-isopropyl (steric bulk)
- 3-p-tolyl (lipophilic)
Hypothesized anti-inflammatory/antimicrobial activity based on structural analogs.
7-Chloro-2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one (9f) - 7-Cl (electron-withdrawing)
- 2-SH (nucleophilic)
- 3-p-tolyl
Enhanced reactivity in green synthesis; potential for thiol-mediated drug design.
3-(4-Methoxyphenyl)-2-hydrazinoquinazolin-4(3H)-one (A3) - 4-OCH₃ (electron-donating)
- 2-hydrazino (chelating moiety)
Moderate analgesic and anti-inflammatory activity (compared to diclofenac sodium).
2-(p-Tolyl)quinazolin-4(3H)-one derivatives - 2-p-tolyl (lipophilic)
- Varied substituents at positions 3, 6, 7
Used in Pd-catalyzed oxidative coupling for biaryl synthesis (drug discovery).
5-Fluoro-2-(p-tolyl)quinazolin-4(3H)-one (2m) - 5-F (electron-withdrawing)
- 2-p-tolyl
Intermediate in anticancer drug synthesis; moderate yield (55%).

Key Observations

Substituent Effects on Activity: Hydroxyl vs. Halogen (7-position): Hydroxyl groups (as in the target compound) may improve solubility and hydrogen-bonding interactions, whereas halogen substituents (e.g., 7-Cl in compound 9f) enhance electrophilicity and metabolic stability . Isopropyl vs. In contrast, mercapto (SH) groups (e.g., 9f) enable nucleophilic reactions and metal chelation, useful in enzyme inhibition . Para-Tolyl vs. Methoxyphenyl (3-position): The para-tolyl group (methyl-substituted phenyl) in the target compound increases lipophilicity, favoring membrane penetration. Methoxyphenyl analogs (e.g., A3) exhibit moderate analgesic activity, suggesting that electron-donating groups at position 3 enhance CNS activity .

Derivatives with para-tolyl groups (e.g., 2m) are synthesized via Pd-catalyzed coupling, highlighting the versatility of this scaffold .

For example:

  • Antibacterial Activity : Fluorophenyl and chlorophenyl derivatives (e.g., 9a , 9h ) exhibit potent activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.0–1.4 cm) .
  • Anti-Inflammatory Activity: 6,8-Dibromo-2-phenylquinazolinones (e.g., 7, 8) demonstrate efficacy comparable to indomethacin .

Data Tables

Table 1: Substituent Effects on Quinazolin-4(3H)-one Derivatives

Position Substituent Example Compound Impact on Properties
2 Isopropyl Target compound Steric bulk, metabolic stability
2 Mercapto 7-Chloro-2-mercapto-3-(p-tolyl) Nucleophilic reactivity, enzyme inhibition
3 p-Tolyl Target compound Lipophilicity, membrane penetration
3 4-Methoxyphenyl Compound A3 Enhanced analgesic activity
7 Hydroxyl Target compound Solubility, hydrogen bonding
7 Chloro 9f Electrophilicity, metabolic stability

Biological Activity

7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. This compound features a hydroxyl group at the 7-position, an isopropyl group at the 2-position, and a p-tolyl group at the 3-position. The unique structural characteristics of this compound contribute significantly to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N2O2C_{18}H_{18}N_{2}O_{2}. Its structure allows for various interactions with biological targets due to the presence of functional groups that facilitate hydrogen bonding and nucleophilic reactions.

Feature Description
Hydroxyl GroupEnhances solubility and potential for hydrogen bonding
Isopropyl GroupContributes to hydrophobic interactions
p-Tolyl GroupProvides additional hydrophobic character

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly as an α-glucosidase inhibitor. This activity suggests its potential utility in managing diabetes by inhibiting carbohydrate absorption in the intestine. Molecular docking studies have shown that this compound can effectively bind to target enzymes, utilizing hydrogen bonds and hydrophobic interactions with critical amino acids in the active site .

Anticancer Activity

Quinazolinone derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that related compounds exhibit IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines . The compound’s mechanism of action involves inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer progression .

Anti-inflammatory Properties

The potential anti-inflammatory effects of quinazolinones have been highlighted in several studies. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The ability of this compound to modulate these pathways could make it a candidate for developing new anti-inflammatory therapies .

Case Studies

  • Diabetes Management : A study focused on the enzyme inhibition properties of quinazolinone derivatives showed that compounds with similar structures effectively reduced postprandial glucose levels by inhibiting α-glucosidase activity. This positions this compound as a promising candidate for further research in diabetes treatment.
  • Cancer Research : In vitro studies on quinazolinone derivatives demonstrated potent cytotoxicity against MCF-7 cells with IC50 values ranging from 0.20 to 12 µM depending on structural modifications. The specific activity of this compound remains to be fully characterized but suggests similar potential .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one and related derivatives?

A widely used approach involves cyclization reactions of precursor molecules. For example:

  • Aldehyde-thioacetate condensation : Reacting substituted aldehydes with methyl thioacetate under basic conditions forms intermediate thioquinazolinones, which are hydrogenated to yield the target compound .
  • Cyclization with hydroxylamine hydrochloride : Derivatives with bioactivity can be synthesized by cyclizing acryloyl intermediates with hydroxylamine hydrochloride, achieving yields up to 70% .
  • Multi-step functionalization : Introducing substituents (e.g., trifluoromethyl groups) often requires sequential alkylation, bromination, or nucleophilic substitution .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Proton and carbon-13 NMR are essential for confirming substituent positions. For example, aromatic protons in similar derivatives resonate at δ 7.2–8.0 ppm, while isopropyl groups show split signals near δ 1.2–1.5 ppm .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. A related 3-methylquinazolinone derivative crystallized in the monoclinic system (space group P2₁/c) with bond angles confirming planarity .
  • IR spectroscopy : Key absorptions include C=O (1680–1685 cm⁻¹) and C=N (1610–1620 cm⁻¹) stretches .

Q. Which preliminary biological assays are recommended to evaluate bioactivity?

  • Anti-inflammatory screening : COX-1/COX-2 inhibition assays (e.g., using egg albumin-induced edema models) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Analgesic activity : Tail-flick or hot-plate tests in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variability in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility).
  • Structural analogs : Minor substituent changes (e.g., replacing p-tolyl with trifluoromethoxy groups) drastically alter activity .
  • Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and purity checks via HPLC .

Q. What strategies optimize synthetic yield and purity for this compound?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane (1:4) achieves >95% purity .

Q. How does molecular docking elucidate interactions with target proteins like COX-2?

  • Protocol : Dock the compound into COX-2’s active site (PDB: 5KIR) using AutoDock Vina. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values to prioritize analogs .

Q. How do substituent modifications at the 2- and 3-positions affect bioactivity?

  • 2-position : Bulky groups (e.g., isopropyl) enhance steric hindrance, reducing COX-2 affinity but increasing selectivity for antimicrobial targets .
  • 3-position : Electron-withdrawing groups (e.g., p-chlorophenyl) improve anti-inflammatory activity by stabilizing charge-transfer interactions .

Q. What computational methods predict the compound’s ADMET properties?

  • SwissADME : Predicts high gastrointestinal absorption (TPSA < 75 Ų) but potential CYP3A4 inhibition due to the quinazolinone core .
  • ProTox-II : Flags hepatotoxicity risks (probability > 0.6) for derivatives with nitro or chloro substituents .

Methodological Notes

  • Data reproducibility : Always report reaction conditions (solvent, catalyst, temperature) and biological assay protocols in detail .
  • Structural confirmation : Combine NMR, IR, and X-ray data to unambiguously assign the compound’s structure .
  • Ethical compliance : Follow institutional guidelines for in vivo studies, including analgesic testing in animals .

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